Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate
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Overview
Description
Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulphonic acid under alkaline conditions to form the azo compound.
Nitrosation: The resulting azo compound undergoes nitrosation to introduce the nitroso group.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves:
- Continuous monitoring of reaction conditions.
- Use of catalysts to enhance reaction rates.
- Implementation of purification steps such as recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets include various functional groups that interact with light. The pathways involved in its action are related to the electronic transitions within the molecule, which are influenced by the presence of nitro, nitroso, and azo groups.
Comparison with Similar Compounds
- Sodium 4-((4-((aminophenyl)azo)phenyl)azo)benzenesulphonate
- Sodium 4-((4-((nitrophenyl)azo)phenyl)azo)benzenesulphonate
- Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate
Uniqueness: this compound is unique due to the presence of both nitro and nitroso groups, which contribute to its distinct color properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various fields.
Biological Activity
Sodium 4-((4-((nitrophenyl)nitrosoamino)phenyl)azo)benzenesulphonate, commonly referred to as sodium nitrosoaminophenylazo sulfonate, is a synthetic azo compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Antioxidant Properties
Research indicates that sodium nitrosoaminophenylazo sulfonate exhibits antioxidant activity . It scavenges free radicals and reduces oxidative stress in various biological systems. A study demonstrated that the compound effectively neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
Cytotoxic Effects
Sodium nitrosoaminophenylazo sulfonate has also been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that it induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. In laboratory settings, sodium nitrosoaminophenylazo sulfonate demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Its mode of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .
Mutagenic Potential
Despite its therapeutic potential, there are concerns regarding the mutagenicity of sodium nitrosoaminophenylazo sulfonate. Studies have indicated that it may induce mutations in bacterial strains, raising questions about its safety for long-term use . Further research is needed to fully understand these risks.
Study 1: Antioxidant Effects in Animal Models
A study conducted on rats showed that administration of sodium nitrosoaminophenylazo sulfonate significantly reduced markers of oxidative stress in liver tissues. The results indicated a protective effect against liver damage induced by toxic agents .
Parameter | Control Group | Treated Group |
---|---|---|
Malondialdehyde (MDA) | 12.5 µmol/L | 6.3 µmol/L |
Glutathione (GSH) | 5.2 µmol/L | 9.8 µmol/L |
Study 2: Anticancer Activity in Cell Lines
In vitro experiments using human breast cancer cell lines revealed that sodium nitrosoaminophenylazo sulfonate reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptotic cells in treated groups compared to controls .
Concentration (µM) | Viability (%) |
---|---|
0 | 100 |
10 | 85 |
20 | 50 |
40 | 25 |
Properties
CAS No. |
85252-32-0 |
---|---|
Molecular Formula |
C18H12N5NaO6S |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
sodium;4-[[4-(2-nitro-N-nitrosoanilino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H13N5O6S.Na/c24-21-22(17-3-1-2-4-18(17)23(25)26)15-9-5-13(6-10-15)19-20-14-7-11-16(12-8-14)30(27,28)29;/h1-12H,(H,27,28,29);/q;+1/p-1 |
InChI Key |
IDKOWUHJHMOTPZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)N(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N=O)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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